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Compound Name: Azenosertib

Cat. No.: B8217948 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Azenosertib (also known as ZN-c3) is a potent, selective, and orally bioavailable small-

molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle

checkpoint, preventing cells with damaged DNA from entering mitosis.[3] Many cancer cells

exhibit high levels of genomic instability and replicative stress (RS), which is characterized by

the slowing or stalling of DNA replication forks.[1][4] This inherent RS forces cancer cells to rely

heavily on cell cycle checkpoints, particularly the WEE1-mediated G2/M checkpoint, to repair

DNA damage before cell division.[4][5]

By inhibiting WEE1, azenosertib abrogates the G2/M checkpoint.[6] This forces cancer cells

with unrepaired DNA damage to enter mitosis prematurely, leading to a lethal outcome known

as mitotic catastrophe and subsequent apoptosis.[2] This mechanism makes azenosertib a

powerful tool for exploiting the vulnerability of cancer cells with high replicative stress, a

hallmark of many tumor types, including those with mutations in genes like TP53 and KRAS.[3]

[4][7] These application notes provide an overview of azenosertib's mechanism of action and

protocols for its use in studying replicative stress and cell cycle dynamics in cancer research.

Mechanism of Action
WEE1 is a tyrosine kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) and

CDK2.[6] The primary role of WEE1 in the context of DNA damage is the inhibitory
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phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1).[1] This phosphorylation prevents the

activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition to

allow for DNA repair.[7]

Azenosertib selectively binds to and inhibits WEE1. This inhibition prevents the

phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex.[1]

Consequently, cells bypass the G2/M checkpoint and enter mitosis, even in the presence of

significant DNA damage.[8] This forced mitotic entry with unrepaired DNA results in genomic

chaos, mitotic catastrophe, and ultimately, cancer cell death. The dependency of cancer cells

with high RS on the G2/M checkpoint creates a synthetic lethal interaction with WEE1 inhibition

by azenosertib.

Data Presentation
Table 1: Monotherapy Clinical Activity of Azenosertib

Indication
Dosing
Schedule

Objective
Response
Rate (ORR)

Patient
Population

Reference

Ovarian &

Uterine Serous

Carcinoma

Intermittent (5

days on, 2 days

off)

36.8%
Heavily

pretreated

Platinum-

Resistant

Ovarian Cancer

(PROC)

Intermittent (5

days on, 2 days

off)

19.2%
Heavily

pretreated

Cyclin E1+

PROC

400 mg QD (5

days on, 2 days

off)

34.9%

Response-

evaluable,

heavily

pretreated

[9]

Cyclin E1+

PROC (Intent-to-

Treat)

400 mg QD (5

days on, 2 days

off)

31.3%
Heavily

pretreated
[9][10]
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Table 2: Combination Therapy Clinical Activity of
Azenosertib

Combination Agent Indication
Objective
Response Rate
(ORR)

Reference

Paclitaxel
Platinum-Resistant

Ovarian Cancer
50% [11][12]

Gemcitabine
Platinum-Resistant

Ovarian Cancer
38.5% [11]

Carboplatin
Platinum-Resistant

Ovarian Cancer
35.7% [11]

Pegylated Liposomal

Doxorubicin (PLD)

Platinum-Resistant

Ovarian Cancer
19.4% [11]

Table 3: Key Pharmacodynamic (PD) Biomarkers for
Azenosertib Activity

Biomarker
Expected Change
with Azenosertib

Significance Reference

pY15-CDK1 Decrease
Direct indicator of

WEE1 inhibition
[1][2]

γH2AX (Ser139) Increase

Marker of DNA

double-strand breaks /

DNA damage

[1][4]

pHH3 (Ser10) Increase
Marker of entry into

mitosis
[1]

Cyclin B1 Increase
Mitotic cyclin, partner

of CDK1
[1]

Apoptosis Markers

(e.g., Cleaved PARP)
Increase

Indicator of

programmed cell

death

[4]
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Downstream Analysis

Seed Cancer Cells
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(e.g., 24 hours)

Treat with Azenosertib
(Dose-response or Time-course)

Treat with Vehicle
(e.g., DMSO)

Incubate for desired duration
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Western Blot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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